

ATTO 390: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

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This document provides detailed application notes and protocols for the utilization of **ATTO 390**, a fluorescent dye with exceptional properties for flow cytometry applications. **ATTO 390**, a coumarin-based dye, offers high fluorescence quantum yield, significant photostability, and a large Stokes shift, making it an excellent choice for multicolor flow cytometry experiments. Its excitation by the violet laser allows for its integration into complex panels, expanding the possibilities for cellular analysis.

Properties of ATTO 390

ATTO 390 possesses spectral characteristics that make it highly suitable for flow cytometry. Its excitation and emission maxima are well-separated, minimizing spectral overlap with other commonly used fluorochromes. A summary of its key quantitative properties is presented in Table 1.

Table 1: Spectroscopic and Physical Properties of **ATTO 390**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Excitation Maximum (λ_{ex})	390 nm
Emission Maximum (λ_{em})	479 nm
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ_f)	0.90
Fluorescence Lifetime (τ_{fl})	5.0 ns
Molecular Weight	343.42 g/mol

Experimental Protocols

Antibody Conjugation with ATTO 390 NHS Ester

This protocol describes the covalent labeling of a primary antibody with **ATTO 390** NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

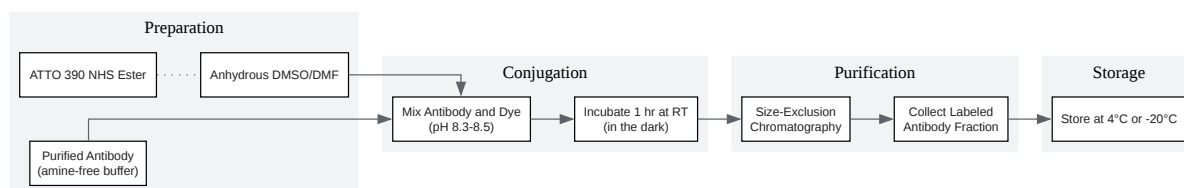
- Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 390** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Protocol:

- Antibody Preparation:

- Ensure the antibody is in an amine-free buffer at a concentration of at least 1 mg/mL. If the antibody solution contains Tris or other amine-containing buffers, dialyze against PBS overnight at 4°C.
- Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
- **ATTO 390 NHS Ester Preparation:**
 - Immediately before use, dissolve the **ATTO 390** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:**
 - Calculate the required volume of the **ATTO 390** solution. A molar excess of 10-20 fold of dye to antibody is recommended for initial experiments.
 - Add the calculated volume of the **ATTO 390** solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.
- **Purification of the Conjugate:**
 - Prepare a size-exclusion chromatography column according to the manufacturer's instructions and equilibrate with PBS.
 - Apply the conjugation reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The first colored fraction to elute will be the **ATTO 390**-conjugated antibody. The second, slower-moving colored band will be the unconjugated dye.
 - Collect the first fraction and measure its absorbance at 280 nm and 390 nm to determine the degree of labeling.
- **Storage:**

- Store the purified **ATTO 390**-conjugated antibody at 4°C in the dark. For long-term storage, add a cryoprotectant like glycerol to 50% (v/v) and store at -20°C.



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Caption: Workflow for conjugating an antibody with **ATTO 390** NHS ester.

Cell Staining with **ATTO 390**-Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with an **ATTO 390**-conjugated antibody for subsequent analysis by flow cytometry.

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- **ATTO 390**-conjugated antibody (titrated to optimal concentration)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fixable Viability Dye (optional, with a different emission spectrum)
- Fixation/Permeabilization Buffer (if staining intracellular targets)
- Flow cytometry tubes or 96-well plates

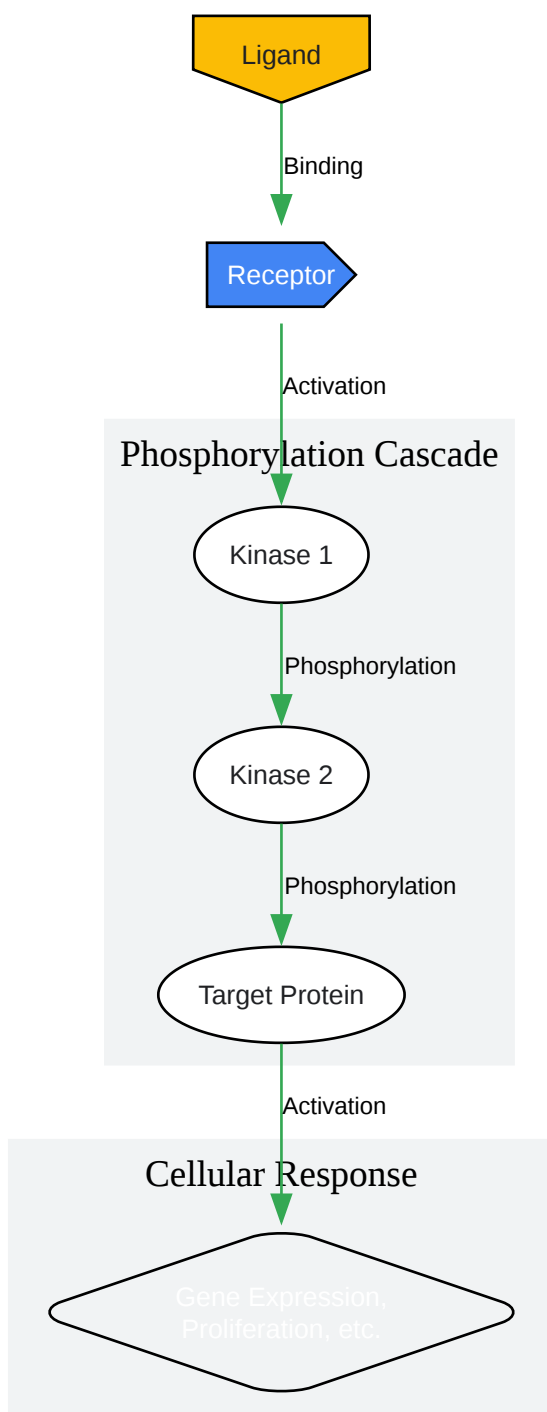
Protocol:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended):
 - To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
- Cell Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.
 - Add the predetermined optimal amount of the **ATTO 390**-conjugated antibody to each tube.
 - Vortex gently and incubate for 20-30 minutes on ice or at 4°C in the dark.
- Washing:
 - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step twice.
- Viability Staining (Optional):
 - If a viability dye is to be used, resuspend the cells in the appropriate buffer and follow the manufacturer's protocol for the viability stain.
- Fixation (Optional):

- If the cells are to be fixed, resuspend the final cell pellet in 100-200 μ L of a suitable fixation buffer and incubate according to the manufacturer's instructions.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire the data on a flow cytometer equipped with a violet laser (e.g., 405 nm). Set the emission filter to capture the fluorescence of **ATTO 390** (e.g., a 450/50 nm bandpass filter).
 - Ensure proper compensation is set up if performing multicolor analysis.

Signaling Pathway Analysis

Flow cytometry is a powerful tool for analyzing intracellular signaling pathways at the single-cell level. Phosphorylation events are key steps in many signaling cascades and can be detected using phospho-specific antibodies conjugated to fluorochromes like **ATTO 390**.



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Caption: A generic signaling pathway involving a phosphorylation cascade.

By using an **ATTO 390**-conjugated antibody specific to a phosphorylated form of a protein in this cascade (e.g., phospho-Kinase 2 or phospho-Target Protein), researchers can quantify the

activation state of this pathway in individual cells within a heterogeneous population. This is particularly valuable in drug development for assessing the efficacy of kinase inhibitors or other signaling modulators. The detailed cell staining protocol for intracellular targets, involving fixation and permeabilization, would be required for such an analysis.

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